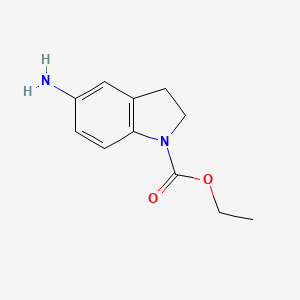

Ethyl 5-aminoindoline-1-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-amino-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-6-5-8-7-9(12)3-4-10(8)13/h3-4,7H,2,5-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHLNZXGHOVZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 5-aminoindoline-1-carboxylate chemical structure and IUPAC name

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structures and nomenclature is paramount. This guide provides a detailed overview of Ethyl 5-aminoindoline-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry.

Chemical Structure and Nomenclature

IUPAC Name: Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate[1]

Synonyms: this compound

CAS Number: 1193390-54-3 (for the hydrochloride salt)[1]

The molecular structure of this compound is characterized by a bicyclic indoline core. The indoline moiety is a saturated analog of indole, where the C2-C3 double bond of the pyrrole ring is reduced. Key structural features include:

-

Indoline Ring System: A fused benzene and pyrrolidine ring.

-

Amino Group: An -NH₂ group substituted at the 5th position of the benzene ring.

-

Ethyl Carboxylate Group: An ethyl ester (-COOCH₂CH₃) attached to the nitrogen atom (position 1) of the pyrrolidine ring.

This arrangement of functional groups provides a scaffold for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules.

Tabulated Molecular Data

| Property | Value |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| IUPAC Name | Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate |

| CAS Number | 1193390-54-3 (hydrochloride) |

Logical Representation of the Chemical Structure

The following diagram illustrates the connectivity of the atoms within this compound.

References

What is Ethyl 5-aminoindoline-1-carboxylate used for in research

Core Topic: Ethyl 5-aminoindoline-1-carboxylate in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. While direct research literature specifically detailing the uses of this compound is not extensively available, its structural analogue, tert-butyl 5-aminoindoline-1-carboxylate, serves as a key intermediate in the synthesis of potent enzyme inhibitors. This guide will explore the established applications of the 5-aminoindoline-1-carboxylate scaffold in research, focusing on its role in the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors. The synthetic utility, biological significance, and experimental protocols associated with this scaffold are detailed herein. Chemical intermediates, such as this compound, are fundamental in the multi-step synthesis of active pharmaceutical ingredients (APIs).[1] They serve as the foundational molecular frameworks upon which the complex structures of drugs are built.[1]

Synthetic Utility

The primary role of this compound in research is as a versatile intermediate for the synthesis of more complex, biologically active molecules.[1][2] The indoline core, a saturated analog of indole, provides a three-dimensional structure that can be strategically functionalized at the 5-amino group and the 1-carboxylate position to interact with biological targets.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from the synthesis of its indole analogue, ethyl 5-amino-1H-indole-1-carboxylate.[3] The synthesis would likely involve two main steps: the protection of the indole nitrogen and the introduction of the amino group, followed by the reduction of the indole ring to an indoline ring.

Experimental Protocol: Synthesis of the Indole Precursor

A representative protocol for the synthesis of the indole precursor, ethyl 5-amino-1H-indole-1-carboxylate, is as follows[3]:

-

N-Protection: To a solution of 5-amino-1H-indole (1 equivalent) in tetrahydrofuran (THF), add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

-

Add ethyl chloroformate (1.1 equivalents) dropwise to the solution.

-

Allow the reaction to stir for 4 hours.

-

Work-up the reaction by diluting with 1N HCl and extracting with ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield ethyl 5-amino-1H-indole-1-carboxylate.

The subsequent reduction of the indole to the indoline can be achieved using various reducing agents, such as sodium cyanoborohydride.

Application in the Development of Dual 5-LOX/sEH Inhibitors

A significant application of the 5-aminoindoline-1-carboxylate scaffold is in the design of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[4] These two enzymes are key players in inflammatory pathways, and their simultaneous inhibition is a promising strategy for the development of novel anti-inflammatory drugs.[4]

Signaling Pathway Context

Structure-Activity Relationship and Quantitative Data

Research on indoline-based dual inhibitors has provided valuable insights into their structure-activity relationships (SAR). The 5-amino group of the indoline scaffold is typically functionalized to interact with key residues in the active sites of 5-LOX and sEH. The following table summarizes the inhibitory activities of selected indoline derivatives synthesized from a tert-butyl 5-aminoindoline-1-carboxylate precursor, which is expected to have similar reactivity and downstream applications as the ethyl ester.

| Compound | Modification at 5-amino position | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (nM) |

| 43 | 4-Fluorobenzyl | 0.45 ± 0.11 | >10000 |

| 53 | Phenylurea | >10 | 61 ± 3 |

| 54 | 4-Fluorophenylurea | >10 | 100 ± 10 |

| 73 | 3-Phenoxybenzyl | 0.41 ± 0.01 | 430 ± 100 |

Data extracted from a study on indoline-based dual 5-LOX/sEH inhibitors.[4]

Experimental Protocols for Biological Assays

5-LOX Inhibition Assay

-

Enzyme Source: Human polymorphonuclear leukocytes (PMNLs) or isolated human recombinant 5-LOX.

-

Substrate: Arachidonic acid.

-

Procedure:

-

Pre-incubate the enzyme with the test compound (derivatives of this compound) for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C.

-

Stop the reaction and extract the metabolites.

-

Analyze the formation of 5-LOX products (e.g., 5-HETE) by HPLC or LC-MS.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

sEH Inhibition Assay

-

Enzyme Source: Human isolated soluble epoxide hydrolase (sEH).

-

Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl)oxirane-2-carboxylate (CMNPC).

-

Procedure:

-

Incubate the enzyme with the test compound in a microplate.

-

Add the substrate to initiate the reaction.

-

Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

-

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

Conclusion

This compound is a valuable, albeit not extensively documented, research chemical. Its significance lies in its potential as a versatile building block for the synthesis of biologically active compounds, particularly enzyme inhibitors. The well-documented use of its tert-butyl analogue in the development of dual 5-LOX/sEH inhibitors provides a strong rationale for the utility of the ethyl ester in similar medicinal chemistry endeavors. The indoline scaffold offers a unique three-dimensional framework that can be exploited to achieve potent and selective inhibition of therapeutic targets. Further exploration of derivatives of this compound is warranted to uncover novel therapeutic agents for inflammatory and other diseases.

References

- 1. mlunias.com [mlunias.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis routes of ethyl 5-amino-1H-indole-1-carboxylate [benchchem.com]

- 4. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Indoline Derivatives

For Immediate Release

A comprehensive technical guide has been released, detailing the discovery, synthesis, and therapeutic potential of a new class of indoline derivatives. This whitepaper, intended for researchers, scientists, and professionals in drug development, provides an in-depth look at these promising compounds, which are showing significant activity in preclinical studies for cancer and infectious diseases. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways these novel molecules modulate.

The indoline scaffold has long been recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This new generation of derivatives builds upon that foundation, offering enhanced potency and selectivity against various therapeutic targets. Recent advancements in synthetic methodologies, including metal-catalyzed cross-coupling reactions and multicomponent strategies, have enabled the efficient generation of diverse indoline libraries with complex molecular architectures.[2][3]

This guide focuses on the most recent and promising of these discoveries, providing a critical resource for the scientific community to accelerate the translation of these findings from the laboratory to the clinic.

Key Highlights from the Technical Guide:

-

Quantitative Biological Activity: A curated summary of the biological activity of novel indoline derivatives, including IC50 values against various cancer cell lines and minimum inhibitory concentrations (MICs) against microbial strains.

-

Innovative Synthetic Protocols: Detailed, step-by-step methodologies for the synthesis of these cutting-edge compounds.

-

Mechanism of Action: Elucidation of the signaling pathways targeted by these derivatives, with a focus on their role in cancer progression and microbial pathogenesis.

Quantitative Data Summary

The following tables summarize the in vitro activity of representative novel indoline derivatives against various cancer cell lines and microbial pathogens.

Table 1: Anticancer Activity of Novel Indoline Derivatives

| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1a | MCF-7 (Breast) | 0.44 | [4] |

| Compound 1b | MDA-MB-231 (Breast) | 8.2 | [5] |

| Compound 2a | HCT-116 (Colon) | 13.2 | [5] |

| Compound 3a | A549 (Lung) | 1.77 | [6] |

| Spirooxindole 4a | PC-3 (Prostate) | 72.51 | [2] |

Table 2: Antimicrobial Activity of Novel Indoline Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5a | Staphylococcus aureus | 1.23 | [3] |

| Compound 5d | Staphylococcus aureus | 1.20 | [3] |

| Indole DKP 3b | Staphylococcus aureus | 0.39 | [7] |

| Indole DKP 3c | Bacillus subtilis | 0.39 | [7] |

| Compound 4m | Bacillus subtilis | 15.6 | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a novel anticancer indoline derivative and the protocol for evaluating its cytotoxic activity.

Synthesis of Novel Indolyl-Sulfonohydrazide Derivatives (Anticancer)

This protocol describes the synthesis of a series of indole-based sulfonohydrazide derivatives that have shown significant anticancer activity.[5]

Step 1: Synthesis of 1-(2-(morpholino)ethyl)-1H-indole-3-carbaldehyde (Intermediate A)

-

To a solution of indole-3-carbaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.2 eq) and a catalytic amount of potassium iodide (KI).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford Intermediate A.

Step 2: Synthesis of Substituted Phenyl Sulfonylhydrazides (Intermediate B)

-

Dissolve the appropriately substituted sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).

-

Add hydrazine hydrate (2.0 eq) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Intermediate B, which is used in the next step without further purification.

Step 3: Synthesis of Final Indolyl-Sulfonohydrazide Derivatives

-

Dissolve Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 8-10 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the final pure product.

In Vitro Cytotoxicity Evaluation: MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of the novel indoline derivatives on cancer cell lines.[1][8]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indoline derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Logical Relationships

The novel indoline derivatives discussed in this guide exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway in Cancer

Many of the synthesized anticancer indoline derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[2][6]

Workflow for the Discovery of Novel Indoline Derivatives

The process of discovering and validating novel indoline derivatives involves a multi-step workflow, from initial design to preclinical evaluation.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for the further development of this exciting class of therapeutic agents. The detailed protocols and comprehensive data are intended to facilitate further research and accelerate the journey of these novel indoline derivatives towards clinical application.

References

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. cancertreatmentjournal.com [cancertreatmentjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. frontiersin.org [frontiersin.org]

- 8. japsonline.com [japsonline.com]

The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional geometry that is often advantageous for potent and selective interactions with biological targets. Among the various substituted indolines, Ethyl 5-aminoindoline-1-carboxylate stands out as a versatile building block, providing synthetic handles for diverse functionalization and the introduction of pharmacophoric features. This technical guide delves into the synthesis, key reactions, and therapeutic applications of this valuable intermediate, providing researchers with the necessary information to leverage its potential in drug discovery programs.

Synthesis of the 5-Aminoindoline Core

The primary route to 5-aminoindoline derivatives typically involves the reduction of the corresponding 5-nitroindole. This transformation can be achieved through various catalytic hydrogenation methods.

General Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole

A common and efficient method for the synthesis of 5-aminoindole, the precursor to the title compound, involves the catalytic hydrogenation of 5-nitroindole.

Materials:

-

5-Nitroindole

-

Palladium on carbon (Pd/C, typically 5-10%)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

-

Hydrogen source (e.g., Hydrogen gas balloon or Parr hydrogenator)

Procedure:

-

To a solution of 5-nitroindole in a suitable solvent, a catalytic amount of Pd/C is added under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then subjected to a hydrogen atmosphere. The pressure and reaction time can vary depending on the scale and specific substrate. For laboratory scale, a hydrogen balloon is often sufficient.

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield 5-aminoindole, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

It is important to note that 5-aminoindole derivatives can be susceptible to air oxidation, so it is advisable to handle them under an inert atmosphere and proceed to the next synthetic step in a timely manner.[1]

N-Protection and Functionalization: The Role of the Ethyl Carbamate

The introduction of an ethyl carboxylate group at the 1-position of the indoline nitrogen serves a dual purpose: it acts as a protecting group, modulating the reactivity of the nitrogen, and provides a handle for further synthetic modifications. The synthesis of this compound from 5-aminoindoline can be achieved through acylation with ethyl chloroformate.

General Experimental Protocol: N-Ethoxycarbonylation of 5-Aminoindoline

Materials:

-

5-Aminoindoline

-

Ethyl chloroformate

-

A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

5-Aminoindoline is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

-

A non-nucleophilic base is added to the solution, and the mixture is stirred.

-

Ethyl chloroformate is added dropwise to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., water or saturated ammonium chloride).

-

The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography to yield this compound.

Applications in Medicinal Chemistry

The 5-aminoindoline scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of cancer. The amino group at the 5-position serves as a crucial attachment point for various side chains that can interact with the hinge region or other key residues of protein kinases.

Kinase Inhibition

Numerous kinase inhibitors utilize the indoline or related heterocyclic scaffolds to target ATP-binding sites. The 5-amino group of the indoline core is often acylated or functionalized to introduce moieties that form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

Below is a generalized workflow for the utilization of this compound in the synthesis of kinase inhibitors.

References

Spectroscopic and Synthetic Profile of Ethyl 5-aminoindoline-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a technical guide on the spectroscopic and synthetic aspects of Ethyl 5-aminoindoline-1-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide presents a detailed synthesis protocol for the closely related compound, ethyl 5-amino-1H-indole-1-carboxylate. The spectroscopic data tables for this compound are based on predicted values derived from the analysis of its structural features and comparison with related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of substituted indolines.

Synthesis of a Related Indole Analog

Experimental Protocol: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate[1]

To a solution of 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of tetrahydrofuran, triethylamine (5.4 mL, 38.8 mmol) was added, and the mixture was cooled to 0°C. Ethyl chloroformate (3.4 mL, 35.5 mmol) was then added dropwise. After stirring for 4 hours, the reaction mixture was diluted with 1N HCl and extracted with ethyl acetate. The organic layer was washed sequentially with 1N HCl, water, and saturated aqueous sodium chloride. The organic phase was then dried over sodium sulfate and concentrated under reduced pressure to yield a dark oil. This crude product was purified by flash chromatography, eluting with a gradient of 0-2.5% methanol in dichloromethane, to afford the title compound as a tan solid (4.95 g, 75% yield)[1].

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of similar indoline and ethyl carboxylate-containing molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H |

| ~6.6-6.8 | dd | 1H | Ar-H |

| ~6.5-6.7 | d | 1H | Ar-H |

| ~4.1-4.3 | q | 2H | -O-CH₂ -CH₃ |

| ~3.9-4.1 | t | 2H | N-CH₂ -CH₂-Ar |

| ~3.5-3.7 | br s | 2H | -NH₂ |

| ~3.0-3.2 | t | 2H | N-CH₂-CH₂ -Ar |

| ~1.2-1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~154-156 | C =O (Carbamate) |

| ~140-142 | Ar-C (C-NH₂) |

| ~135-137 | Ar-C |

| ~128-130 | Ar-C |

| ~115-117 | Ar-CH |

| ~110-112 | Ar-CH |

| ~108-110 | Ar-CH |

| ~61-63 | -O-CH₂ -CH₃ |

| ~48-50 | N-CH₂ -CH₂-Ar |

| ~28-30 | N-CH₂-CH₂ -Ar |

| ~14-16 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H Stretch (Amine) |

| 2980-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Carbamate) |

| 1620-1580 | Strong | N-H Bend (Amine) |

| 1500-1400 | Medium | C=C Stretch (Aromatic) |

| 1250-1200 | Strong | C-N Stretch (Carbamate) |

| 1200-1000 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~206 | [M]⁺ (Molecular Ion) |

| ~161 | [M - OCH₂CH₃]⁺ |

| ~133 | [M - COOCH₂CH₃]⁺ |

| ~132 | [M - COOCH₂CH₃ - H]⁺ |

Visualized Workflows

The following diagrams illustrate a general workflow for compound characterization and a hypothetical signaling pathway where a molecule like this compound could be studied.

References

Potential Biological Activity of Ethyl 5-aminoindoline-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-aminoindoline-1-carboxylate is a heterocyclic compound belonging to the indoline class of molecules. While direct biological data for this specific molecule is limited in publicly available literature, its structural features, particularly the indoline core, are present in numerous compounds with significant pharmacological activities. This technical guide consolidates the potential biological activities of this compound by examining the activities of structurally related indoline and indole derivatives. The primary focus is on its potential as an anti-inflammatory, anticancer, and antimicrobial agent. This document provides a comprehensive overview of relevant quantitative data from analogous compounds, detailed experimental protocols for assessing these activities, and visualizations of key signaling pathways likely to be modulated by this class of molecules.

Introduction

The indole and its reduced form, indoline, are privileged scaffolds in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] The functionalization of the indoline nucleus, such as the addition of a 5-amino group and a 1-carboxylate ester, as seen in this compound, offers opportunities for diverse biological interactions. This guide explores the therapeutic potential of this specific molecule by drawing parallels with its structurally similar counterparts that have been investigated for various biological effects.

Potential Biological Activities and Quantitative Data

Based on structure-activity relationship (SAR) studies of related indoline and indole derivatives, this compound is predicted to exhibit several biological activities. The following sections summarize the key areas of potential activity, supported by quantitative data from analogous compounds.

Anti-inflammatory Activity

Indoline derivatives have shown promise as anti-inflammatory agents. A notable example is the development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that mediates inflammation.[3][4]

Table 1: In Vitro Inhibitory Activity of an Indoline-Based Dual 5-LOX/sEH Inhibitor (Compound 73) [3][4]

| Target Enzyme | Assay System | IC50 (µM) |

| 5-Lipoxygenase (5-LOX) | Isolated human 5-LOX | 0.41 ± 0.01 |

| Soluble Epoxide Hydrolase (sEH) | Isolated human sEH | 0.43 ± 0.10 |

| 5-LOX Product Formation | Activated human PMNL | 1.38 ± 0.23 |

Anticancer Activity

The indole and indoline scaffolds are integral to many anticancer agents.[1][5] Derivatives have been shown to inhibit cancer cell proliferation, migration, and colony formation through various mechanisms, including the inhibition of kinases and other key cellular proteins.[6][7][8]

Table 2: Anticancer Activity of an Indole Derivative (Compound 5e) against Human Cancer Cell Lines [9]

| Cell Line | Cancer Type | IC50 (µM) after 72h |

| HeLa | Cervical Cancer | 0.737 ± 0.05 |

| HT-29 | Colon Cancer | 1.194 ± 0.02 |

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2][10]

Table 3: Antimicrobial Activity of an Indole-Thiazolidinone Derivative (Compound 8) [10]

| Bacterial Strain | Gram Stain | MIC (mg/mL) | MBC (mg/mL) |

| Enterobacter cloacae | Negative | 0.004 - 0.03 | 0.008 - 0.06 |

| Escherichia coli | Negative | > 0.06 | > 0.06 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the potential biological activities of this compound.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol is adapted from studies on fluorometric screening of 5-LOX inhibitors.[11][12]

-

Reagent Preparation :

-

LOX Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) at the desired pH.

-

LOX Substrate: Prepare a stock solution of a suitable substrate (e.g., linoleic acid) in an appropriate solvent.

-

5-LOX Enzyme: Dilute the enzyme to the desired concentration in the assay buffer.

-

Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution and make serial dilutions.

-

-

Assay Procedure :

-

In a 96-well plate, add the test compound solution to the wells. Include wells for a positive control (a known 5-LOX inhibitor like Zileuton) and a negative control (solvent only).

-

Add the 5-LOX enzyme solution to all wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the LOX substrate to all wells.

-

Measure the fluorescence or absorbance at the appropriate wavelength in kinetic mode for a defined period (e.g., 10-20 minutes).

-

-

Data Analysis :

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on a fluorometric assay for sEH activity.[13][14]

-

Reagent Preparation :

-

sEH Assay Buffer: Prepare a buffer such as BisTris-HCl (pH 7.0) containing BSA.

-

sEH Substrate: Use a non-fluorescent substrate that is hydrolyzed to a fluorescent product.

-

Human sEH Enzyme: Prepare a solution of the recombinant enzyme in the assay buffer.

-

Test Compound: Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure :

-

In a 96-well plate, add the test compound, solvent control, and a known sEH inhibitor (positive control).

-

Add the sEH enzyme solution to the wells and pre-incubate.

-

Start the reaction by adding the sEH substrate.

-

Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 362/460 nm) for 15-30 minutes.

-

-

Data Analysis :

-

Determine the reaction rate from the linear portion of the kinetic curve.

-

Calculate the percent inhibition and the IC50 value as described for the 5-LOX assay.

-

MTT Assay for Anticancer Activity

This is a colorimetric assay to assess cell viability.[15][16][17][18][19]

-

Cell Culture :

-

Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

-

Compound Treatment :

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours). Include untreated cells as a control.

-

-

MTT Addition and Incubation :

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement :

-

Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Colony Formation Assay

This assay assesses the ability of single cells to form colonies, a measure of self-renewal and tumorigenicity.[1][9][20][21][22]

-

Cell Seeding :

-

Seed a low number of cancer cells in a 6-well plate.

-

-

Treatment :

-

Treat the cells with different concentrations of this compound.

-

-

Incubation :

-

Incubate the plates for 1-3 weeks, allowing colonies to form.

-

-

Staining and Counting :

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with a staining solution (e.g., crystal violet).

-

Count the number of colonies (typically containing >50 cells) in each well.

-

-

Data Analysis :

-

Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

-

Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on cell migration.[23][24]

-

Cell Monolayer :

-

Grow a confluent monolayer of cancer cells in a culture dish or plate.

-

-

Creating the "Wound" :

-

Create a scratch or "wound" in the monolayer using a sterile pipette tip.

-

-

Treatment and Imaging :

-

Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours).

-

-

Data Analysis :

-

Measure the width of the wound at different time points for each treatment group.

-

Calculate the percentage of wound closure to determine the effect of the compound on cell migration.

-

In Vivo Anti-inflammatory Assay: Zymosan-Induced Peritonitis in Mice

This model is used to assess the in vivo anti-inflammatory effects of a compound.[10]

-

Animal Model :

-

Use a suitable strain of mice (e.g., C57BL/6).

-

-

Induction of Peritonitis :

-

Inject zymosan A (a component of yeast cell walls) intraperitoneally (i.p.) to induce an inflammatory response.

-

-

Compound Administration :

-

Administer this compound (e.g., via i.p. or oral route) at different doses either before or after the zymosan injection. Include a vehicle control group.

-

-

Peritoneal Lavage and Cell Counting :

-

At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate by lavage with PBS.

-

Count the total number of leukocytes and perform differential cell counts (e.g., neutrophils, macrophages) using a hemocytometer or flow cytometry.

-

-

Data Analysis :

-

Compare the number of inflammatory cells in the peritoneal fluid of the treated groups with the control group to determine the anti-inflammatory effect of the compound.

-

Potential Signaling Pathways

Indole and indoline derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and potential points of intervention for a compound like this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer and inflammatory diseases.[4][8]

Caption: MAPK signaling cascade and potential inhibition points.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its overactivation is a common feature in many cancers.[3][5][6][7]

Caption: PI3K/Akt signaling pathway and potential inhibition.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the immune and inflammatory responses, and it also plays a role in cell survival and proliferation.[2][22]

Caption: NF-κB signaling pathway and potential inhibition.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on structurally related indoline and indole derivatives provides a strong rationale for its potential biological activities. The evidence points towards promising anti-inflammatory, anticancer, and antimicrobial properties. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for the systematic evaluation of this compound. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery programs.

References

- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5'-N-ethylcarboxamide induces IL-6 expression via MAPKs and NF-kappaB activation through Akt, Ca(2+)/PKC, cAMP signaling pathways in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-amino-N-(2-methylpyridin-4-yl)isoquinoline-1-carboxamide | Molport-022-118-047 | Novel [molport.com]

- 5. news-medical.net [news-medical.net]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK modulation of yeast pheromone signaling output and the role of phosphorylation sites in the scaffold protein Ste5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. impact.ornl.gov [impact.ornl.gov]

- 12. Structure-activity relationship studies on 1-(5-carboxyindol-1-yl)-propan-2-one inhibitors of human cytosolic phospholipase A2α: variation of the activated ketone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis, analysis and biological evaluation of novel indolquinonecryptolepine analogues as potential anti-tumour agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Ethyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-aminoindoline-1-carboxylate, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, a plausible synthetic route, and its relevance in the context of anti-inflammatory drug development.

Commercial Availability and Suppliers

This compound, also cataloged as Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, is primarily available commercially as its hydrochloride salt. This form enhances the stability and solubility of the compound for research and development purposes.

Table 1: Commercial Suppliers of this compound Hydrochloride

| Supplier | Product Name | CAS Number |

| BLD Pharm | Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride | 1193390-54-3[1] |

| Santa Cruz Biotechnology | ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride | 1193390-54-3 |

| CP Lab Safety | ethyl 5-amino-2, 3-dihydro-1H-indole-1-carboxylate hydrochloride | 1193390-54-3[2] |

Note: Availability and catalog numbers should be verified on the respective supplier websites.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties of a Related Indole Analog (Ethyl 5-nitroindole-2-carboxylate)

| Property | Value | CAS Number (Analog) |

| Molecular Formula | C11H10N2O4 | 16732-57-3 |

| Molecular Weight | 234.21 g/mol | 16732-57-3 |

| Appearance | Yellow to brown powder | 16732-57-3[3] |

| Melting Point | 220-225 °C | 16732-57-3[3] |

| Boiling Point | 429.5 °C at 760 mmHg | 16732-57-3[3] |

| Flash Point | 213.5 °C | 16732-57-3[3] |

| Density | 1.393 g/cm³ | 16732-57-3[3] |

| Solubility | Negligible in water | 16732-57-3[3] |

Table 3: Toxicological Profile of a Related Indole Analog (Ethyl 5-Nitroindole-2-Carboxylate)

| Effect | Observation |

| Eye Irritation | May cause eye irritation[4] |

| Skin Irritation | May cause skin irritation[4] |

| Inhalation | May cause respiratory tract irritation[4] |

| Ingestion | May cause gastrointestinal irritation[4] |

Caution: The toxicological properties of this compound itself have not been fully investigated. Handle with appropriate personal protective equipment.

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a plausible and efficient synthetic route can be designed based on established organic chemistry reactions, such as the reduction of a nitro group and subsequent N-protection.

A common precursor for this synthesis is 5-nitroindoline. The synthesis would involve two key steps:

-

N-ethoxycarbonylation: Protection of the indoline nitrogen with an ethyl carboxylate group.

-

Reduction of the Nitro Group: Conversion of the nitro group at the 5-position to an amine.

Below is a representative experimental protocol derived from procedures for similar transformations.[5][6]

Representative Synthesis Workflow

Caption: Proposed Synthesis Workflow

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Ethyl 5-nitroindoline-1-carboxylate

-

To a solution of 5-nitroindoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and extract the aqueous layer with the solvent used.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Ethyl 5-nitroindoline-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve Ethyl 5-nitroindoline-1-carboxylate (1 equivalent) in a solvent such as ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C), to the solution.

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a suitable pressure (e.g., 50 psi) until the starting material is consumed (monitored by TLC).

-

Alternatively, reduction can be achieved using a reagent like tin(II) chloride (SnCl2) in ethanol at reflux.[7]

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery: Targeting Inflammatory Pathways

The indoline scaffold is a privileged structure in medicinal chemistry. Recent research has highlighted the potential of indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[8][9][10] Both enzymes are key players in the arachidonic acid cascade, a critical pathway in the inflammatory response.

-

5-Lipoxygenase (5-LOX): This enzyme is responsible for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma and allergic reactions.[11]

-

Soluble Epoxide Hydrolase (sEH): This enzyme degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Inhibiting sEH increases the levels of these beneficial mediators.

The dual inhibition of 5-LOX and sEH is a promising strategy for developing novel anti-inflammatory drugs with potentially synergistic effects.[11] this compound serves as a valuable starting material or fragment for the synthesis of more complex molecules designed to target these enzymes.

Arachidonic Acid Cascade and Potential Inhibition Sites

References

- 1. 1193390-54-3|Ethyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl-5-nitroindole-2-carboxylate, CAS No. 16732-57-3 - iChemical [ichemical.com]

- 4. Ethyl 5-Nitroindole-2-Carboxylate | CAS#:16732-57-3 | Chemsrc [chemsrc.com]

- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Functionalization of the Amino Group on Ethyl 5-aminoindoline-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive primary amino group at the 5-position offers a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The indoline core is a privileged scaffold found in numerous biologically active compounds, and its modification can significantly impact pharmacological properties.

These application notes provide detailed protocols for the functionalization of the 5-amino group of this compound via common and robust chemical transformations, including acylation and sulfonylation. The protocols are based on established synthetic methodologies for aromatic amines and are adapted for this specific substrate. It is assumed that the N1-ethoxycarbonyl group sufficiently deactivates the indoline nitrogen, thereby directing reactivity towards the 5-amino group. Researchers should note that reaction optimization may be necessary for specific substrates and reagents.

I. Acylation of the 5-Amino Group

Acylation of the 5-amino group to form amides is a fundamental transformation for introducing diverse substituents. This can be achieved using either acyl chlorides or carboxylic acids activated with a coupling agent.

Experimental Protocol 1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound with an acyl chloride in the presence of a base.

Materials:

-

This compound

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Experimental Protocol 2: Acylation using Carboxylic Acids and a Coupling Agent

This protocol utilizes a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), for the direct amidation of a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.2 eq) and this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Acylation Reactions

| Entry | Acylating Agent | Method | Base/Coupling Agent | Solvent | Time (h) | Yield (%) |

| 1 | Acetyl chloride | 1 | Triethylamine | DCM | 2 | 95 |

| 2 | Benzoyl chloride | 1 | Pyridine | DCM | 4 | 92 |

| 3 | Propionic acid | 2 | DCC/DMAP | DCM | 16 | 88 |

| 4 | 4-Methoxybenzoic acid | 2 | DCC/DMAP | THF | 18 | 85 |

II. Sulfonylation of the 5-Amino Group

Sulfonylation of the 5-amino group provides access to sulfonamide derivatives, which are important pharmacophores.

Experimental Protocol 3: Sulfonylation using Sulfonyl Chlorides

This protocol outlines the synthesis of sulfonamides from this compound and a sulfonyl chloride.

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

-

Anhydrous Pyridine or Dichloromethane (DCM) with Triethylamine (TEA)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine at 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and acidify with 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash column chromatography.

Data Presentation: Sulfonylation Reactions

| Entry | Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12 | 90 |

| 2 | Methanesulfonyl chloride | Triethylamine | DCM | 10 | 85 |

| 3 | 4-Nitrobenzenesulfonyl chloride | Pyridine | Pyridine | 14 | 88 |

III. Alkylation and Arylation of the 5-Amino Group

Direct N-alkylation and N-arylation of the 5-amino group are more challenging and often require specific catalytic systems to achieve good yields and selectivity.

-

N-Alkylation: Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a common method for mono-alkylation. Direct alkylation with alkyl halides can lead to over-alkylation and may require careful optimization of reaction conditions.

-

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for forming N-aryl bonds. These reactions typically require a palladium catalyst, a phosphine ligand, and a base.

Due to the complexity and the need for specialized catalysts and ligands, detailed protocols for these transformations are not provided here and would require specific literature precedents for the chosen reaction partners.

IV. Visualizations

Caption: General workflow for the acylation of this compound.

Caption: General workflow for the sulfonylation of this compound.

Caption: Logical flow from functionalization to drug discovery.

Application Notes and Protocols: Coupling Reactions with Ethyl 5-aminoindoline-1-carboxylate

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a versatile bifunctional molecule widely utilized as a key building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its indoline core is a common scaffold in numerous biologically active compounds. The presence of a primary aromatic amine at the 5-position and a carbamate at the N-1 position allows for selective functionalization. The 5-amino group serves as a nucleophilic handle for various coupling reactions, enabling the introduction of diverse substituents and the construction of compound libraries for drug discovery and development.

This document provides detailed experimental protocols for three common and highly useful coupling reactions involving the 5-amino group of this compound: Amide Coupling, Buchwald-Hartwig Amination, and Sulfonamide Synthesis.

Amide Coupling Reactions

Amide bond formation is one of the most fundamental transformations in organic synthesis, crucial for constructing peptides, natural products, and a vast array of pharmaceuticals.[1] The reaction involves the coupling of the primary amino group of this compound with a carboxylic acid, typically activated in situ by a coupling reagent.

General Reaction Scheme:

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the activating agents. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[2]

Materials:

-

This compound

-

Carboxylic Acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NH4Cl solution

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Ethyl Acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.2 equivalents).

-

Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

-

Add DIPEA (3.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF (or DCM).

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with Ethyl Acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Data Summary: Representative Amide Coupling Conditions

| Entry | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | EDC, HOBt | DIPEA | DMF | 12 | 23 | 70-90 |

| 2 | HATU[1] | DIPEA | DMF | 2 | 23 | 85-95 |

| 3 | TBTU | DIEA | CH3CN | 5 | 23 | 80-92 |

| 4 | Acyl Chloride | Pyridine | DCM | 4 | 0 to 23 | 75-95 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method allows for the arylation of the 5-amino group of the indoline scaffold, providing access to diarylamine structures prevalent in many functional materials and pharmaceutical agents. The reaction couples the amine with an aryl halide or triflate.[4]

General Reaction Scheme:

Protocol 2: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure adaptable to various palladium catalysts and phosphine ligands. The choice of ligand is critical and often requires screening to optimize results for specific substrates.[5]

Materials:

-

This compound

-

Aryl Halide (Ar-X, where X = Cl, Br, I) or Aryl Triflate (Ar-OTf)

-

Palladium Catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

-

Phosphine Ligand (e.g., Xantphos, BINAP, SPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs2CO3))

-

Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane)

-

Celite

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

To a Schlenk tube or oven-dried flask, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the base (1.4-2.0 equivalents).

-

Add the palladium catalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring to 80-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature.

-

Dilute the mixture with Ethyl Acetate and filter through a pad of Celite, washing the pad with additional Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to afford the N-aryl product.

Data Summary: Representative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | 4-Bromotoluene | Pd2(dba)3 (2) | Xantphos (4) | Cs2CO3 | Dioxane | 110 | 75-90 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)2 (2) | SPhos (4) | NaOtBu | Toluene | 100 | 80-95 |

| 3 | 3-Iodopyridine | Pd2(dba)3 (2) | BINAP (3) | NaOtBu | Toluene | 100 | 70-85 |

| 4 | Naphthyl triflate | Pd(OAc)2 (3) | RuPhos (6) | K3PO4 | Dioxane | 110 | 65-80 |

Visualizations

Logical Diagram of Coupling Pathways

Caption: Reaction pathways from this compound.

General Experimental Workflow

Caption: A generalized workflow for a typical coupling reaction.

References

- 1. growingscience.com [growingscience.com]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Synthesis of Ethyl 5-aminoindoline-1-carboxylate Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 5-aminoindoline-1-carboxylate derivatives. The synthesis is a two-step process involving the initial formation of an indole precursor, Ethyl 5-amino-1H-indole-1-carboxylate, followed by its reduction to the desired indoline compound.

I. Overview of the Synthetic Pathway

The synthesis commences with the protection of the indole nitrogen of 5-aminoindole with an ethyl chloroformate group, yielding Ethyl 5-amino-1H-indole-1-carboxylate. This intermediate is then subjected to a reduction step to selectively saturate the C2-C3 double bond of the indole ring, affording the final product, this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate

This procedure is adapted from a known method for the N-acylation of 5-aminoindole.[1]

Materials:

-

5-amino-1H-indole

-

Tetrahydrofuran (THF), anhydrous

-

Triethylamine (TEA)

-

Ethyl chloroformate

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To a solution of 5-amino-1H-indole (4.27 g, 32.3 mmol) in 50 mL of anhydrous tetrahydrofuran, add triethylamine (5.4 mL, 38.8 mmol).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add ethyl chloroformate (3.4 mL, 35.5 mmol) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 4 hours.

-

After 4 hours, dilute the reaction mixture with 1N HCl and extract with ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl, water, and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a dark oil.

-

Purify the crude product by flash chromatography using a gradient of 0-2.5% methanol in dichloromethane to yield Ethyl 5-amino-1H-indole-1-carboxylate as a tan solid.[1]

Step 2: Reduction of Ethyl 5-amino-1H-indole-1-carboxylate to this compound

This is a general procedure for the catalytic hydrogenation of unprotected indoles, which can be adapted for the synthesized intermediate.[2]

Materials:

-

Ethyl 5-amino-1H-indole-1-carboxylate

-

Ethanol (EtOH) or Water

-

Platinum on carbon (Pt/C, 10 wt. %)

-

p-Toluenesulfonic acid (p-TSA) (optional, as an activator)[2]

-

Hydrogen gas (H₂)

-

Celite

Equipment:

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Ethyl 5-amino-1H-indole-1-carboxylate in a suitable solvent such as ethanol or water.

-

Add a catalytic amount of 10% Pt/C (typically 5-10 mol%). For substrates that are difficult to reduce, an acid activator like p-toluenesulfonic acid can be added.[2]

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but may require optimization).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete (monitor by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by flash chromatography.

III. Data Presentation

Table 1: Summary of Reactants and Product for the Synthesis of Ethyl 5-amino-1H-indole-1-carboxylate.[1]

| Compound | Molecular Weight ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Role |

| 5-amino-1H-indole | 132.16 | 4.27 | - | 32.3 | Reactant |

| Triethylamine | 101.19 | - | 5.4 | 38.8 | Base |

| Ethyl chloroformate | 108.52 | - | 3.4 | 35.5 | Reactant |

| Ethyl 5-amino-1H-indole-1-carboxylate | 204.22 | 4.95 | - | 24.2 | Product |

Reported Yield: 75%[1]

IV. Visualization of Experimental Workflow

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions for the reduction step may require optimization for specific substrates and equipment.

References

Application Notes: Ethyl 5-aminoindoline-1-carboxylate in the Synthesis of Enzyme Inhibitors

Introduction

Ethyl 5-aminoindoline-1-carboxylate is a versatile bicyclic scaffold that serves as a crucial building block in the design and synthesis of a variety of potent and selective enzyme inhibitors. Its rigid indoline core, coupled with a reactive amino group at the 5-position and an activating carboxylate at the 1-position, provides a unique platform for generating diverse chemical entities with significant therapeutic potential. This document outlines the application of this compound in the synthesis of inhibitors for key enzymes implicated in cancer and inflammation, such as Poly(ADP-ribose) polymerase (PARP), 5-lipoxygenase (5-LOX), and soluble epoxide hydrolase (sEH).

Therapeutic Relevance

Enzyme inhibitors developed from this scaffold have shown promise in several therapeutic areas:

-

Oncology: PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] By inhibiting PARP-1, these drugs prevent the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks during replication and subsequent cell death in cancer cells, a concept known as synthetic lethality.[2]

-

Inflammation: Dual inhibitors of 5-LOX and sEH are being investigated as potent anti-inflammatory agents.[3] The 5-LOX pathway is responsible for the production of pro-inflammatory leukotrienes.[4][5] Soluble epoxide hydrolase (sEH) metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs).[6][7] Therefore, dual inhibition of these enzymes can synergistically reduce inflammation.

General Synthetic Workflow

The synthesis of enzyme inhibitors from this compound typically involves the chemical modification of the 5-amino group. Common synthetic transformations include N-acylation, urea or thiourea formation, and reductive amination, allowing for the introduction of various pharmacophoric elements to achieve desired potency and selectivity.

Caption: General synthetic routes from this compound.

Signaling Pathways

PARP-1 Signaling Pathway in DNA Damage Response

Upon DNA damage, PARP-1 is recruited to the site of the lesion and, once activated, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[8][9] This PARylation event serves as a scaffold to recruit DNA repair machinery. Inhibition of PARP-1 disrupts this process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells with compromised homologous recombination repair pathways.[1][10]

Caption: PARP-1's role in DNA repair and the effect of its inhibition.

5-LOX and sEH Pro- and Anti-inflammatory Pathways

The 5-LOX pathway converts arachidonic acid into pro-inflammatory leukotrienes.[11] In a parallel pathway, cytochrome P450 enzymes produce anti-inflammatory EETs, which are subsequently degraded by sEH to less active diols.[7] Dual inhibition of 5-LOX and sEH thus offers a synergistic anti-inflammatory effect by blocking the production of pro-inflammatory mediators while preserving anti-inflammatory molecules.

Caption: The interconnected 5-LOX and sEH inflammatory pathways.

Quantitative Data

The following table summarizes the inhibitory activities of representative enzyme inhibitors synthesized from indoline and related scaffolds.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| PARP Inhibitors | |||

| Olaparib (reference) | PARP-1 | 34 | [12] |

| Compound 8a | PARP-1 | 36 | [12] |

| 5-LOX/sEH Inhibitors | |||

| Compound 73 | 5-LOX | 410 | [3] |

| sEH | 430 | [3] | |

| sEH Inhibitors | |||

| Compound 5a | sEH | 7.0 | [13] |

| Compound 12 | sEH | 2.0 | [14] |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

This protocol describes the formation of an amide bond by reacting the 5-amino group with an acyl chloride.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq), to the solution and stir for 10-15 minutes at room temperature.

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.

-

Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Urea Formation from this compound

This protocol outlines the synthesis of urea derivatives via reaction with an isocyanate.

-

Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane.

-

Isocyanate Addition: Add the corresponding isocyanate (1.05 eq) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is generally complete within 1-3 hours.

-

Work-up: If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the target urea derivative.

Protocol 3: General Procedure for the Synthesis of Dual 5-LOX/sEH Inhibitors from a 5-Nitroindoline Precursor

This protocol is adapted from the synthesis of indoline-based dual 5-LOX/sEH inhibitors and begins with the N-protection of 5-nitroindoline, a common precursor to 5-aminoindoline derivatives.

-

N-Boc Protection of 5-Nitroindoline: To a solution of 5-nitroindoline (1.0 eq) in a suitable solvent like dichloromethane, add di-tert-butyl dicarbonate (Boc-anhydride, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the mixture at room temperature for 12-16 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain N-Boc-5-nitroindoline.

-